molecular formula C20H23NO B6121707 N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide

N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide

Cat. No. B6121707
M. Wt: 293.4 g/mol
InChI Key: OBNXNICPFDQOPY-NTCAYCPXSA-N
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Description

N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide, commonly known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a transmembrane protein that regulates the intracellular pH of cells. EIPA has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action

EIPA exerts its effects through its selective inhibition of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 is a transmembrane protein that regulates the intracellular pH of cells by exchanging Na+ ions for H+ ions across the plasma membrane. Inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 by EIPA leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, EIPA has been shown to inhibit cell proliferation, induce apoptosis, and reduce the invasiveness and metastasis of cancer cells. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy, improve cardiac function, and reduce oxidative stress. In neuronal cells, EIPA has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

EIPA has several advantages for use in lab experiments. It is a selective inhibitor of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform, which allows for specific targeting of this protein. EIPA is also relatively stable and has a long half-life, which allows for prolonged inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1. However, EIPA also has some limitations, including its potential toxicity and off-target effects.

Future Directions

There are several future directions for research on EIPA. One potential area of research is the development of more selective and potent N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide inhibitors that can be used for therapeutic purposes. Another area of research is the investigation of the role of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 in various diseases and the potential for targeting this protein for therapeutic purposes. Additionally, the use of EIPA in combination with other drugs or therapies may have synergistic effects and could be explored further.

Synthesis Methods

EIPA can be synthesized through a multistep process that involves the reaction of N-ethyl-3-aminopropionitrile with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with N-phenylacrylamide. The final product is then purified through column chromatography to obtain pure EIPA.

Scientific Research Applications

EIPA has been extensively studied for its potential applications in various scientific research fields. In cancer research, EIPA has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. In cardiovascular disease, EIPA has been studied for its potential to reduce cardiac hypertrophy and improve cardiac function. In neurodegenerative disorders, EIPA has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

(E)-N-ethyl-N-phenyl-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-4-21(19-8-6-5-7-9-19)20(22)15-12-17-10-13-18(14-11-17)16(2)3/h5-16H,4H2,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNXNICPFDQOPY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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